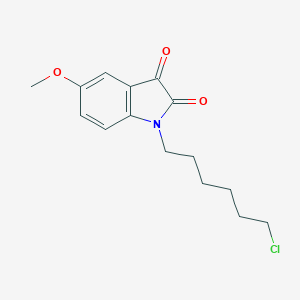![molecular formula C17H19NO2 B289001 [1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)
[1,1'-Biphenyl]-4-yl diethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1'-Biphenyl]-4-yl diethylcarbamate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
The exact mechanism of action of [1,1'-Biphenyl]-4-yl diethylcarbamate is not fully understood. It is believed that [1,1'-Biphenyl]-4-yl diethylcarbamate works by disrupting the insects' ability to detect human hosts through their sense of smell. [1,1'-Biphenyl]-4-yl diethylcarbamate may also interfere with the insects' feeding behavior and cause them to avoid landing on treated surfaces.
Biochemical and Physiological Effects:
[1,1'-Biphenyl]-4-yl diethylcarbamate has been shown to have low toxicity in humans and animals. It is rapidly absorbed through the skin and metabolized in the liver. [1,1'-Biphenyl]-4-yl diethylcarbamate has been shown to have no significant effects on the central nervous system, cardiovascular system, or respiratory system. However, some studies have suggested that [1,1'-Biphenyl]-4-yl diethylcarbamate may have a mild irritant effect on the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
[1,1'-Biphenyl]-4-yl diethylcarbamate is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is easy to obtain and use in laboratory experiments. However, [1,1'-Biphenyl]-4-yl diethylcarbamate may have some limitations in certain experiments, such as those involving insects that are not repelled by [1,1'-Biphenyl]-4-yl diethylcarbamate or those that are attracted to [1,1'-Biphenyl]-4-yl diethylcarbamate-treated surfaces.
Orientations Futures
There are several areas of future research for [1,1'-Biphenyl]-4-yl diethylcarbamate. One area of research is the development of new insect repellents that are more effective and less toxic than [1,1'-Biphenyl]-4-yl diethylcarbamate. Another area of research is the study of the ecological impact of [1,1'-Biphenyl]-4-yl diethylcarbamate on insect populations and the environment. Additionally, more research is needed to fully understand the mechanism of action of [1,1'-Biphenyl]-4-yl diethylcarbamate and its potential effects on human health. Finally, there is a need for further research on the use of [1,1'-Biphenyl]-4-yl diethylcarbamate in the medical field, including its potential use as a treatment for other parasitic diseases.
Méthodes De Synthèse
[1,1'-Biphenyl]-4-yl diethylcarbamate can be synthesized through a variety of methods, including the reaction of 4-hydroxybenzoic acid with diethylamine, the reaction of 4-chlorobenzoic acid with diethylamine, and the reaction of 1,1'-biphenyl-4-carbonyl chloride with diethylamine. The most commonly used method is the reaction of 4-chlorobenzoic acid with diethylamine, which yields [1,1'-Biphenyl]-4-yl diethylcarbamate with a high yield and purity.
Applications De Recherche Scientifique
[1,1'-Biphenyl]-4-yl diethylcarbamate has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. [1,1'-Biphenyl]-4-yl diethylcarbamate is also used in the agricultural industry to protect crops from insect damage. In addition, [1,1'-Biphenyl]-4-yl diethylcarbamate has been studied for its potential use in the medical field, including as a treatment for head lice and scabies.
Propriétés
Nom du produit |
[1,1'-Biphenyl]-4-yl diethylcarbamate |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
(4-phenylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)20-16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Clé InChI |
YEUQFHJXAMONQK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[[4-[[4-(1-oxidoethylideneamino)sulfonylphenyl]diazenyl]piperazin-1-yl]diazenyl]phenyl]sulfonylethanimidate](/img/structure/B288918.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate](/img/structure/B288922.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpentanimidate](/img/structure/B288923.png)
![butanoyl({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)azanide](/img/structure/B288924.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylpropanimidate](/img/structure/B288925.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B288928.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B288931.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)
![5-Amino-1-[6-(3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B288933.png)

![7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B288936.png)
